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molecular formula C9H10BrNO2S B1278157 1-((4-Bromophenyl)sulfonyl)azetidine CAS No. 530081-57-3

1-((4-Bromophenyl)sulfonyl)azetidine

Cat. No. B1278157
M. Wt: 276.15 g/mol
InChI Key: MDIDQNAFUFFXTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790710B2

Procedure details

The title compound is analogously synthesized as described for 1-(4-bromo-benzenesulfonyl)-azetidine (compound C3) from 1.28 g of 4-bromo-benzenesulfonyl chloride, 643 mg of commercially available o-toluidine in 20 ml of dichloromethane and 10 ml of K2CO3 solution. Purification by chromatography on flash silica gel (eluent: neat dichloromethane) affords 830 mg of the title compound as colorless, amorphous solid of m.p. 114° C. GC-MS: 327.0 (MH+). TLC: Rf=0.58 (neat dichloromethane).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.28 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:11]2[CH2:14][CH2:13][CH2:12]2)(=[O:10])=[O:9])=[CH:4][CH:3]=1.Br[C:16]1[CH:21]=CC(S(Cl)(=O)=O)=[CH:18][CH:17]=1.NC1C(C)=CC=CC=1>ClCCl.C([O-])([O-])=O.[K+].[K+]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([NH:11][C:14]2[CH:18]=[CH:17][CH:16]=[CH:21][C:13]=2[CH3:12])(=[O:9])=[O:10])=[CH:6][CH:7]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)N1CCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)N1CCC1
Step Three
Name
Quantity
1.28 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C(=CC=CC1)C
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification by chromatography on flash silica gel (eluent: neat dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)S(=O)(=O)NC1=C(C=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 830 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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